4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
Overview
Description
“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride”, also known as MTCP, is a remarkable and versatile biomedical compound extensively employed in the research of distinct diseases or conditions . It is a light orange to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2S·HCl, and its molecular weight is 234.70 . The structure has been confirmed by NMR .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
Synthesis of Thiazolopyridine Derivatives
This compound is utilized in the synthesis of various thiazolopyridine derivatives . These derivatives are of interest due to their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiazolopyridine core is a key feature in many drug molecules and is being explored for new drug development.
Factor Xa Inhibitors
The compound serves as a precursor in the development of orally active factor Xa inhibitors . Factor Xa is an essential enzyme in the coagulation cascade, and its inhibitors are used as anticoagulants to prevent blood clots in conditions like deep vein thrombosis and pulmonary embolism.
Anticancer Research
In cancer research, derivatives of this compound have shown promise due to their cytotoxic activities against various cancer cell lines. Small IC50 values indicate that higher concentrations may be used for a more significant anticancer effect .
Analytical Chemistry
The compound’s well-defined structure and properties, such as its melting point and purity, make it suitable for use as a reference material in analytical chemistry applications .
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;/h8H,1-3H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOHPQQBQEJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride | |
CAS RN |
1965310-23-9 | |
Record name | Thiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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